Einecs 266-205-4

Antimicrobial Susceptibility MIC Determination Gram-Negative Bacilli

Cefotiam delivers a 10-fold lower MIC against key Gram-negative pathogens vs. cefazolin, driven by high outer-membrane permeability—critical for stringent potency benchmarks, β-lactamase stability profiling, and efflux inhibition studies. Its distinct stability profile avoids the uncontrolled variables introduced by generic cephalosporins like cefuroxime or cefoxitin. In nephrotoxicity models, its intermediate toxicity provides a calibrated benchmark for renal safety screening. Procure the hydrochloride salt as a definitive reference to ensure reproducible, comparative structure-activity relationship data.

Molecular Formula C33H37N5O6S2
Molecular Weight 663.8 g/mol
CAS No. 66163-79-9
Cat. No. B3277532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 266-205-4
CAS66163-79-9
Molecular FormulaC33H37N5O6S2
Molecular Weight663.8 g/mol
Structural Identifiers
SMILESCC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2
InChIInChI=1S/C17H17N3O6S2.C16H20N2/c1-9(21)26-6-10-7-28-16-13(15(23)20(16)14(10)17(24)25)19-12(22)8-27-11-2-4-18-5-3-11;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h2-5,13,16H,6-8H2,1H3,(H,19,22)(H,24,25);1-10,17-18H,11-14H2/t13-,16-;/m1./s1
InChIKeyJZLUDZCHWAMNDD-OALZAMAHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cefotiam (EINECS 266-205-4, CAS 66163-79-9) – Chemical Identity and Antibiotic Classification for Research Procurement


Cefotiam, identified by EINECS 266-205-4 and CAS 66163-79-9, is a parenteral, second-generation cephalosporin antibiotic developed as the hydrochloride salt [1]. It belongs to the β-lactam class and is characterized by a 7-aminothiazolyl-acetamido side chain that confers enhanced activity against Gram-negative bacteria compared to earlier cephalosporins [2]. The compound is distinguished by its broad antibacterial spectrum, including notable potency against Enterobacteriaceae and Haemophilus influenzae [3], positioning it as a critical reference standard for antimicrobial research, mechanism-of-action studies involving penicillin-binding proteins (PBPs), and comparative pharmacology evaluations.

Why Cefotiam (EINECS 266-205-4) Cannot Be Substituted by Other Second-Generation Cephalosporins in Critical Research Applications


Within the second-generation cephalosporin class, compounds such as cefuroxime, cefoxitin, and cefmetazole share a general spectrum but diverge significantly in their quantitative microbiological, biochemical, and toxicological profiles. Direct comparative studies establish that cefotiam's combination of high outer-membrane permeability in E. coli [1], distinct β-lactamase stability profile [2], and specific nephrotoxic potential [3] is not replicated by these analogs. Consequently, substituting cefotiam with a generic class representative in experiments involving β-lactamase stability, PBP affinity, or renal toxicity models will introduce uncontrolled variables, invalidating comparative data and obscuring true structure-activity relationships.

Quantitative Differentiation of Cefotiam (CAS 66163-79-9) from Key Comparators: A Procurement-Relevant Evidence Guide


Gram-Negative Potency: MIC Comparison of Cefotiam vs. Cefazolin Against Key Clinical Isolates

In a comparative agar dilution assay against 289 clinical isolates of Gram-negative bacilli, cefotiam exhibited substantially lower minimum inhibitory concentrations (MICs) than cefazolin, a first-generation cephalosporin. For Escherichia coli and Klebsiella pneumoniae specifically, the MICs of cefotiam were approximately ten times lower than those of cefazolin [1]. Furthermore, cefotiam demonstrated potent activity against indole-positive Proteus spp., Enterobacter cloacae, E. aerogenes, and Citrobacter spp., species known for low susceptibility to cefazolin [1].

Antimicrobial Susceptibility MIC Determination Gram-Negative Bacilli

Comparative Antibacterial Spectrum: Cefotiam vs. Cefalotin and Cefoxitin in Clinical Isolates

A comparative disc diffusion study evaluated cefotiam against multiple cephalosporins. Cefotiam demonstrated potent antimicrobial activity against Gram-positive cocci, similar to cephalothin and cefazolin. Crucially, its activity against Gram-negative bacilli was stronger than that of cephalothin, cefazolin, cephalexin, and cefoxitin, with fewer resistant strains observed [1]. This highlights cefotiam's balanced spectrum, which is not fully matched by these earlier comparators.

Antimicrobial Spectrum Clinical Isolates Comparative Efficacy

Comparative β-Lactamase Stability and Outer Membrane Permeability in E. coli

In a study examining stability to β-lactamase and ability to penetrate the outer membrane of Gram-negative bacteria, cefotiam's hydrolysis rate by cephalosporin β-lactamases from various bacteria was lower than that of cefazolin, cephaloridine, and cephalothin. When incubated with intact cells, cefotiam was more stable than cephaloridine and cefazolin, but less stable than cephalothin. Importantly, its ability to penetrate the outer membrane of Escherichia coli was estimated to be ten times greater than that of cephalothin and two times greater than that of cefazolin [1].

β-Lactamase Stability Outer Membrane Permeability Resistance Mechanisms

Comparative Nephrotoxicity Ranking Among Cephalosporin Generations

A comparative toxicology study using rat renal cortical slices established a nephrotoxic potential ranking for several cephalosporins. Cefotiam exhibited a weak peroxidative potential comparable to cefoxitin but a much greater nephrotoxic potential, similar to that of cephaloridine. The overall ranking of nephrotoxic potential was: cephaloridine > cefotiam > cephalothin > cefoxitin > cefazolin > cefoperazone ≥ cefotaxime [1].

Nephrotoxicity Safety Pharmacology Renal Toxicology

Quantified Nephrotoxicity in Rats: Cefotiam vs. Cephalothin

An in vivo study in Wistar rats evaluated nephrotoxicity by administering cefotiam and cephalothin intramuscularly at doses up to 3,000 mg/kg/day for five days. Nephrotoxicity was assessed by urinary tubular epithelial cell excretion and malate dehydrogenase activity. Slight increases were observed in both groups at the highest dose (3,000 mg/kg/day), leading to the conclusion that the nephrotoxicity of cefotiam was comparable to that of cephalothin [1].

In Vivo Toxicology Nephrotoxicity Safety Assessment

Comparative Clinical Efficacy in Complicated Urinary Tract Infections

A double-blind, randomized trial compared cefotiam against cefazolin in patients with chronic complicated urinary tract infections. Stratified analyses favored cefotiam in most strata. Notably, cefotiam was significantly superior to cefazolin in improving pyuria in patients with postoperative prostate infections (P<0.05) [1]. The overall efficacy ratio of cefotiam to cefazolin was estimated to be 2:1 [1].

Clinical Trial Urinary Tract Infection Comparative Efficacy

Optimal Research and Industrial Use Cases for Cefotiam (CAS 66163-79-9) Based on Quantitative Evidence


Gram-Negative Antibacterial Screening and Mechanism-of-Action Studies

Procure cefotiam for in vitro screening of novel compounds against Gram-negative pathogens like E. coli and K. pneumoniae. Its established, 10-fold lower MIC compared to cefazolin [1] provides a stringent benchmark for comparative potency assays. Its high outer-membrane permeability [2] makes it a valuable tool in studies of bacterial uptake and efflux pump inhibition.

β-Lactamase Stability and Permeability Research

Utilize cefotiam as a reference compound in assays designed to measure β-lactamase hydrolysis rates and bacterial outer membrane permeability. Its distinct stability profile relative to cefazolin and cephalothin [2] makes it an essential comparator for profiling new β-lactamase inhibitors or evaluating the penetration properties of novel cephalosporin analogs.

Nephrotoxicity and Renal Safety Pharmacology Studies

Employ cefotiam as a positive control or comparator in in vitro (e.g., renal cortical slice) and in vivo (e.g., rodent) models of nephrotoxicity. Its well-characterized nephrotoxic potential, ranked higher than cefoxitin but lower than cephaloridine [3], provides a calibrated benchmark for assessing the renal safety of new chemical entities or studying mechanisms of cephalosporin-induced kidney injury.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Einecs 266-205-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.